

# But-3-ene-1-sulfonamide molecular weight and formula

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## Compound of Interest

Compound Name: **But-3-ene-1-sulfonamide**

Cat. No.: **B3121670**

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An In-Depth Technical Guide to **But-3-ene-1-sulfonamide**: A Versatile Building Block for Drug Discovery

## Abstract

This technical guide provides a comprehensive overview of **But-3-ene-1-sulfonamide**, a molecule of significant interest to researchers and professionals in drug development. We will delve into its core molecular properties, established synthetic methodologies, and, most critically, its potential as a versatile scaffold in medicinal chemistry. The unique combination of a primary sulfonamide moiety—a privileged functional group in numerous approved therapeutics—and a terminal alkene for downstream synthetic diversification positions **But-3-ene-1-sulfonamide** as a valuable building block. This document synthesizes fundamental data with practical, field-proven insights into its synthesis, characterization, and strategic application in the generation of novel chemical entities.

## Core Molecular Profile

A precise understanding of a molecule's fundamental properties is the bedrock of its application in complex research and development programs.

## Chemical Identity

- Systematic Name: **But-3-ene-1-sulfonamide**
- Synonyms: 3-Butene-1-sulfonamide, But-3-ene-1-sulfonic acid amide[1][2]

- CAS Number: 291514-02-8[\[1\]](#)[\[2\]](#)

## Molecular Formula and Weight

- Molecular Formula: C<sub>4</sub>H<sub>9</sub>NO<sub>2</sub>S[\[1\]](#)[\[2\]](#)
- Molecular Weight: 135.19 g/mol [\[1\]](#)

## Structural Representation

The structure of **But-3-ene-1-sulfonamide** features a four-carbon chain with a terminal double bond and a primary sulfonamide group at the 1-position.

Caption: 2D Chemical Structure of **But-3-ene-1-sulfonamide**.

## Key Physicochemical Properties

The computed properties of a molecule are critical for predicting its behavior in both chemical reactions and biological systems. These values, summarized below, inform decisions on solvent selection, reaction conditions, and potential ADME (absorption, distribution, metabolism, and excretion) characteristics.

Property	Value	Source
Molecular Formula	C <sub>4</sub> H <sub>9</sub> NO <sub>2</sub> S	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	135.19 g/mol	<a href="#">[1]</a>
Topological Polar Surface Area (TPSA)	68.5 Å <sup>2</sup>	<a href="#">[1]</a>
Canonical SMILES	C=CCCS(=O)(=O)N	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Hydrogen Bond Donor Count	1	<a href="#">[1]</a>
Hydrogen Bond Acceptor Count	3	<a href="#">[1]</a>
Rotatable Bond Count	3	<a href="#">[1]</a>

# The Sulfonamide Moiety: A Privileged Scaffold in Medicinal Chemistry

The sulfonamide functional group is a cornerstone of modern drug design, found in hundreds of clinically approved drugs.<sup>[4][5]</sup> Its prevalence is not accidental but is rooted in a combination of highly favorable physicochemical and biological properties.

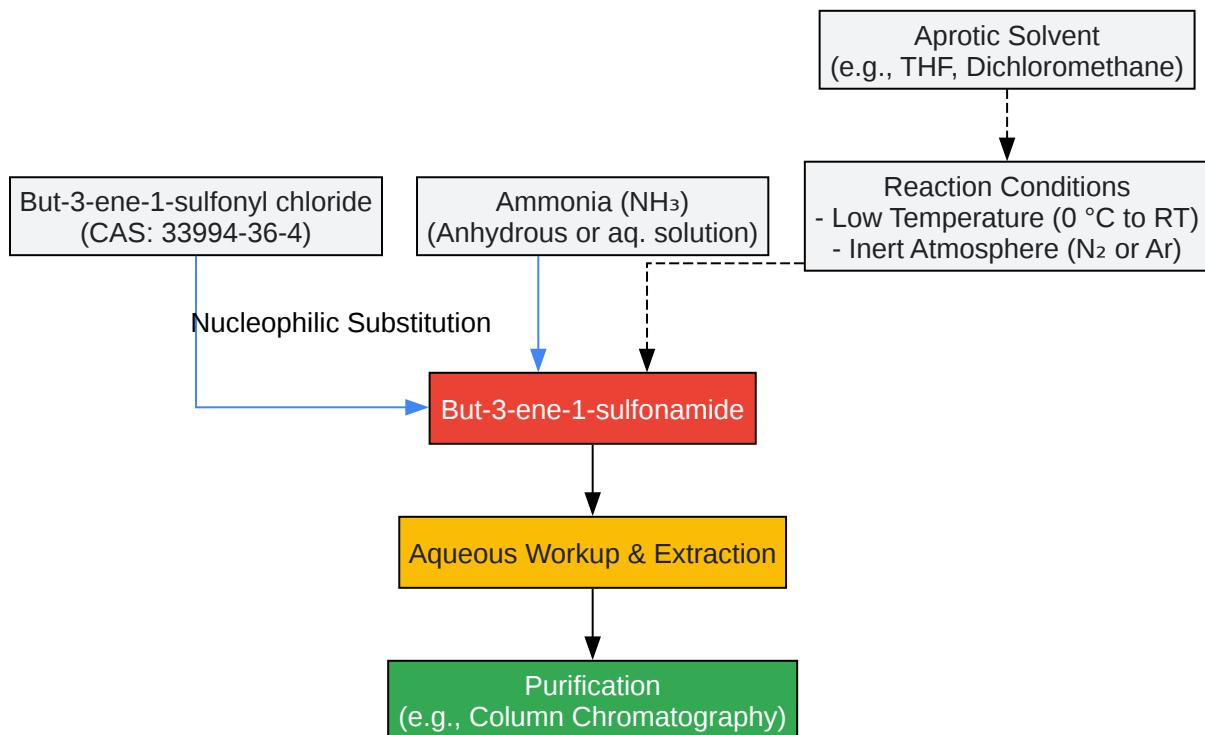
- **Bioisosterism:** The sulfonamide group is an excellent bioisostere for carboxylic acids.<sup>[6]</sup> It mimics the acidic proton and hydrogen bonding capabilities but offers a more stable, non-planar, and metabolically robust alternative.
- **Strong Hydrogen Bonding:** The  $-\text{SO}_2\text{NH}_2$  group acts as both a hydrogen bond donor (from the N-H) and an acceptor (from the oxygens), enabling strong, directional interactions with protein targets.<sup>[5]</sup>
- **Chemical Stability:** Sulfonamides are generally resistant to hydrolysis and metabolic degradation, contributing to favorable pharmacokinetic profiles.<sup>[5]</sup>
- **Therapeutic Legacy:** From the first antibacterial "sulfa drugs" to modern treatments for cancer, glaucoma, and inflammation (e.g., Celecoxib), the sulfonamide moiety has a proven track record of therapeutic success.<sup>[7][8][9][10][11]</sup>

## Synthetic Strategies and Methodologies

The synthesis of primary sulfonamides like **But-3-ene-1-sulfonamide** can be approached through several routes. The choice of method often depends on the availability of starting materials, scalability, and functional group tolerance.

## Classical Synthesis via Sulfonyl Chloride

The most traditional and widely practiced method involves the reaction of a corresponding sulfonyl chloride with ammonia.<sup>[4][12]</sup> This is a robust and high-yielding transformation. The key precursor, but-3-ene-1-sulfonyl chloride, is accessible from precursor thiols or sulfonic acids.<sup>[13][14]</sup>



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Caption: Workflow for the classical synthesis of **But-3-ene-1-sulfonamide**.

#### Experimental Protocol: Synthesis of **But-3-ene-1-sulfonamide**

- Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 10 mL/mmol of sulfonyl chloride).
- Reagent Addition: Cool the flask to 0 °C in an ice bath. Add but-3-ene-1-sulfonyl chloride (1.0 eq) to the flask.
- Nucleophilic Reaction: Slowly add a solution of ammonia in an appropriate solvent (e.g., 2 M NH<sub>3</sub> in isopropanol, 2.5 eq) or bubble anhydrous ammonia gas through the solution.

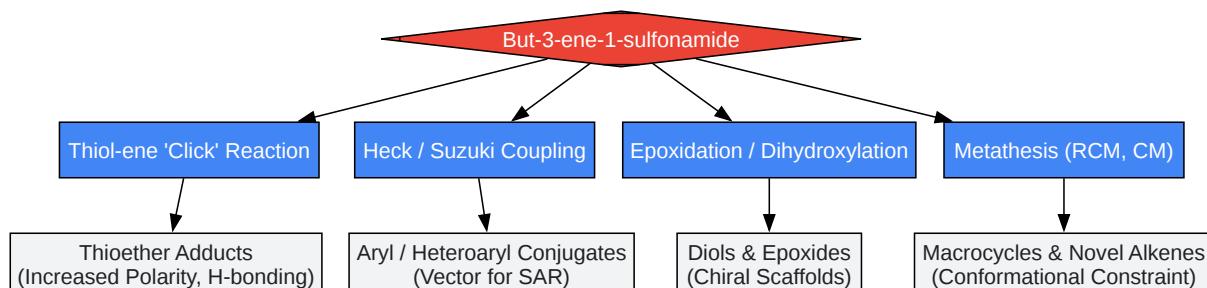
- Causality: The reaction is performed at low temperature to control the exotherm and minimize side reactions. A slight excess of ammonia is used to drive the reaction to completion and neutralize the HCl byproduct.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).
- Quenching and Workup: Once complete, carefully quench the reaction with deionized water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
  - Self-Validation: The purity of the final product must be confirmed by analytical methods such as NMR and LC-MS as described in Section 5.

## Modern Synthetic Approaches

Recent advances in synthetic chemistry offer alternative routes that may avoid the use of sensitive sulfonyl chlorides.<sup>[5]</sup> Notably, methods involving the direct use of organometallic reagents with novel sulfinylamine reagents like t-BuONSO have shown broad applicability for creating primary sulfonamides from Grignard or organolithium precursors.<sup>[4][6]</sup> Such methods can offer advantages in terms of functional group tolerance, particularly for complex molecular scaffolds.

## The Butenyl Group: A Gateway to Molecular Diversity

While the sulfonamide group provides the pharmacophore, the but-3-enyl chain is a versatile synthetic handle. Its terminal alkene is not merely a passive linker; it is an active site for a multitude of powerful chemical transformations used in drug discovery to generate libraries of analogs for structure-activity relationship (SAR) studies.



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Caption: Synthetic utility of the terminal alkene in **But-3-ene-1-sulfonamide**.

This strategic functional handle allows researchers to rapidly diversify the core scaffold, exploring different regions of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

## Characterization and Quality Control

Rigorous analytical characterization is non-negotiable in drug development to ensure the identity, purity, and stability of a compound.

Protocol: Purity Assessment by HPLC-UV

- System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5  $\mu$ m particle size).
- Mobile Phase: A gradient of Solvent A (Water + 0.1% Formic Acid) and Solvent B (Acetonitrile + 0.1% Formic Acid).
  - Example Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and re-equilibrate.
- Flow Rate: 1.0 mL/min.

- Detection: UV at 210 nm.
- Sample Preparation: Prepare a 1 mg/mL stock solution in acetonitrile. Dilute to ~50 µg/mL with a 50:50 water/acetonitrile mixture.
- Analysis: Inject 5-10 µL. The purity is determined by the area percentage of the main peak.
  - Trustworthiness: This method provides a self-validating system. The peak area percentage gives a quantitative measure of purity, while the retention time serves as a consistent identifier for the compound under specific conditions. Identity should be further confirmed by mass spectrometry (LC-MS).

## Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for **But-3-ene-1-sulfonamide** is not widely available, best practices for handling related sulfonamide and organosulfur compounds should be strictly followed.

- Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[\[15\]](#)[\[16\]](#)
- Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[\[13\]](#)
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to protect the alkene from oxidation.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

## Conclusion and Future Outlook

**But-3-ene-1-sulfonamide** is more than a simple chemical; it is a strategically designed building block for modern drug discovery. It combines the pharmacologically privileged sulfonamide core with a synthetically versatile terminal alkene. This dual-functionality makes it an ideal candidate for fragment-based library synthesis, the development of covalent probes, and the rapid exploration of structure-activity relationships. As the demand for novel, diverse,

and synthetically accessible scaffolds continues to grow, molecules like **But-3-ene-1-sulfonamide** will remain critical tools for medicinal chemists and drug development professionals.

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